5-Bromo-4-fluoro-2-isopropoxypyridine
Description
5-Bromo-4-fluoro-2-isopropoxypyridine is a halogenated pyridine derivative with bromine (Br) at position 5, fluorine (F) at position 4, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. Bromine and fluorine enhance electrophilicity and metabolic stability, while the bulky isopropoxy group influences solubility and steric interactions in binding environments.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3 |
InChI Key |
DGGYTGOLBITXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .
Scientific Research Applications
5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Halogenated Pyridines/Pyrimidines
- 5-Bromo-2-chloropyrimidin-4-amine (): A pyrimidine derivative with Br at position 5 and Cl at position 2. The Br and Cl substituents enhance electrophilicity, but the absence of a bulky alkoxy group reduces steric hindrance compared to 5-Bromo-4-fluoro-2-isopropoxypyridine .
- Methyl 5-bromo-2-methoxyisonicotinate (): A pyridine derivative with Br at position 5 and a methoxy (-OCH₃) group at position 2. The ester group at position 4 introduces additional reactivity for further functionalization .
Functional Group Variations
- 4-Amino-5-bromo-2-chloropyrimidine (): Features an amino (-NH₂) group at position 4, which increases nucleophilicity and hydrogen-bonding capacity. The Br and Cl substituents mirror the halogenated positions in the target compound, but the pyrimidine scaffold alters electronic distribution .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 5-Bromo-4-fluoro-2-isopropoxypyridine | ~250.1 | ~2.5 | 0 | 4 (F, O, N) |
| 5-Bromo-2-chloropyrimidin-4-amine | 222.5 | ~1.8 | 2 (NH₂) | 3 (N, Cl) |
| Methyl 5-bromo-2-methoxyisonicotinate | 274.1 | ~2.2 | 0 | 5 (O, Br) |
| 2-Bromo-5-(piperidin-4-yl)pyridine | 271.1 | ~1.5 | 1 (NH) | 3 (N, Br) |
<sup>*</sup>Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
